Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(2-chloro-4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate

Description

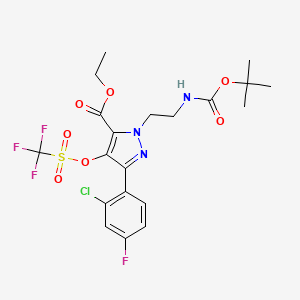

Chemical Structure and Key Features Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(2-chloro-4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate (CAS: 1956366-08-7) is a multifunctional pyrazole derivative with the molecular formula C₂₀H₂₂ClF₄N₃O₇S and a molecular weight of 559.92 g/mol . Its structure includes:

- A tert-butoxycarbonyl (Boc) -protected aminoethyl group at position 1, enhancing stability during synthetic processes.

- A 2-chloro-4-fluorophenyl substituent at position 3, contributing to electronic and steric effects.

- An ethyl carboxylate moiety at position 5, facilitating solubility and further functionalization.

Synthetic Applications This compound is typically synthesized via multi-step reactions involving pyrazole ring formation, Boc protection, and sulfonylation.

Properties

IUPAC Name |

ethyl 5-(2-chloro-4-fluorophenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF4N3O7S/c1-5-33-17(29)15-16(35-36(31,32)20(23,24)25)14(12-7-6-11(22)10-13(12)21)27-28(15)9-8-26-18(30)34-19(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJWWVXSGLVXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1CCNC(=O)OC(C)(C)C)C2=C(C=C(C=C2)F)Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF4N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(2-chloro-4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate, referred to as compound 1, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of compound 1, highlighting its efficacy against specific targets.

Chemical Structure

The compound's structure includes several functional groups that contribute to its biological activity:

- Pyrazole Core : Central to the compound's activity.

- Trifluoromethyl Sulfonate Group : Enhances potency and selectivity.

- Chloro and Fluoro Substituents : Potentially increase lipophilicity and bioavailability.

Synthesis

The synthesis of compound 1 involves several steps, including the formation of the pyrazole ring and the introduction of various substituents. The synthetic route typically begins with the preparation of tert-butoxycarbonyl (Boc) protected amino acids followed by coupling reactions to form the desired pyrazole structure. The final product is purified through crystallization or chromatography techniques.

Enzyme Inhibition

Compound 1 has been evaluated for its inhibitory effects on various enzymes, particularly those involved in cardiovascular diseases. Notably, it has shown promising results against the enzyme ADAMTS7.

| Compound | ADAMTS7 Inhibition (Ki nM) | ADAMTS5 Inhibition (Ki nM) |

|---|---|---|

| 1 | 50 ± 20 | 3.0 ± 1.1 |

| EDV33 | 70 ± 10 | 10 ± 0.1 |

This table indicates that compound 1 exhibits selective inhibition against ADAMTS7 compared to ADAMTS5, suggesting a potential therapeutic application in treating atherosclerosis and related conditions .

Case Studies

Several studies have investigated the biological effects of compound 1:

- In vitro Studies : Assays conducted on recombinant human enzymes demonstrated that compound 1 effectively inhibits ADAMTS7 with a Ki value indicating high potency. This suggests that it could be a candidate for further development as a cardiovascular therapeutic agent .

- Structure-Activity Relationship (SAR) : Variations in substituents around the pyrazole core were systematically studied to optimize potency and selectivity. For instance, modifications in the trifluoromethyl group significantly influenced the inhibition profile against target enzymes .

Pharmacological Implications

The unique structural features of compound 1 suggest multiple pharmacological applications:

- Cardiovascular Diseases : Due to its selective inhibition of ADAMTS7, there is potential for treating conditions like atherosclerosis.

- Cancer Therapeutics : The mechanism of action may extend to cancer biology, where similar proteolytic enzymes play a role in tumor progression.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H23ClF3N3O7S

- Molecular Weight : 541.9 g/mol

- IUPAC Name : Ethyl 5-(2-chloro-4-fluorophenyl)-2-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate

- CAS Number : 1956364-75-2

The compound features a pyrazole ring, which is known for its biological activity, and multiple functional groups that enhance its pharmacological properties. The trifluoromethyl group is particularly noteworthy for its ability to increase metabolic stability and lipophilicity, making it an attractive candidate for drug design .

Medicinal Chemistry

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(2-chloro-4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds containing trifluoromethyl groups have been linked to anti-inflammatory activities, making them potential candidates for treating conditions like arthritis or inflammatory bowel disease .

Drug Development

The compound's unique structure allows it to be explored as a lead compound in drug development:

- Targeting G Protein-Coupled Receptors (GPCRs) : GPCRs are critical targets in pharmacology due to their role in various physiological processes. The design of new ligands based on this compound could lead to novel therapies for diseases such as diabetes and cardiovascular disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Physicochemical Properties

- Handling : Safety measures include avoiding inhalation/contact and using personal protective equipment (PPE) .

Structural and Functional Analogues

The following table summarizes key analogues and their distinctions:

Key Comparative Insights

Substituent Effects on Reactivity :

- The 2-chloro-4-fluorophenyl group in the target compound introduces greater steric and electronic complexity compared to simpler aryl substituents (e.g., 4-chlorophenyl in CAS: 1956364-75-2) . This enhances its binding affinity in enzyme inhibition assays.

- The triflyloxy group (vs. acetyl or methyl groups in analogues) increases electrophilicity, making the compound a superior intermediate for nucleophilic substitution reactions .

Biological Activity: Pyrazole derivatives with Boc-protected aminoethyl chains (e.g., target compound) exhibit improved pharmacokinetic profiles over non-protected analogues by delaying metabolic degradation . Compounds lacking the triflyl group (e.g., thiazole-pyrazole hybrids) show reduced cytotoxicity but higher thermal stability .

Synthetic Utility :

- The target compound’s triflyl group enables efficient derivatization (e.g., Suzuki couplings), whereas indolyl-pyrrole derivatives (e.g., 10a) require harsher conditions for functionalization .

Q & A

Q. What synthetic strategies are employed to introduce the trifluoromethanesulfonyloxy group in pyrazole derivatives?

Methodological Answer: The trifluoromethanesulfonyloxy group is introduced via sulfonylation using trifluoromethanesulfonic anhydride or triflyl chloride. Reactions are typically conducted in anhydrous dichloromethane at -10°C to 0°C to minimize side reactions. Purification via flash chromatography (ethyl acetate/hexane gradient) ensures high yields (70–85%) while preserving the integrity of adjacent functional groups .

Q. How is the tert-butoxycarbonyl (Boc) protecting group managed during synthesis?

Methodological Answer: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP in THF at room temperature. Deprotection is achieved with 50% TFA in DCM, followed by neutralization with NaHCO₃. Recent studies emphasize sequential deprotection protocols to avoid premature cleavage of acid-sensitive groups like the trifluoromethanesulfonate .

Q. What characterization techniques validate the structural integrity of the pyrazole core?

Methodological Answer: ¹H/¹³C NMR is used for preliminary confirmation of substituent positions. For ambiguous cases, 2D NMR (HSQC, HMBC) resolves coupling patterns, while X-ray crystallography (as applied to analogous pyrazoles) provides definitive proof of regiochemistry and stereoelectronic effects .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize coupling reactions involving temperature-sensitive intermediates?

Methodological Answer: A central composite design (CCD) with three variables—temperature (-20°C to 25°C), catalyst loading (0.5–2 mol%), and residence time (30–120 min)—is recommended. For flow-chemistry applications, this approach improved yields by 35% in analogous pyrazole syntheses by identifying optimal parameter interactions .

Q. What strategies resolve contradictions in spectral data for highly substituted pyrazoles?

Methodological Answer: Conflicting NMR assignments are addressed through:

- DFT calculations to predict chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Heteronuclear coupling analysis (e.g., ¹³C-¹⁹F coupling constants >25 Hz confirm trifluoromethyl group orientation).

- Comparative crystallography using structurally similar pyrazoles to infer electronic environments .

Q. How are competing reaction pathways controlled during the introduction of multiple electrophilic groups?

Methodological Answer: Kinetic vs. thermodynamic control is achieved by:

Q. What analytical workflows ensure batch-to-batch consistency in multi-gram syntheses?

Methodological Answer:

- HPLC-MS purity checks (≥95% by area normalization) with a C18 column (ACN/water + 0.1% formic acid).

- Differential Scanning Calorimetry (DSC) to confirm polymorph stability (melting onset >150°C).

- Elemental analysis (deviation ≤0.4% for C, H, N) to verify stoichiometric integrity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of the trifluoromethanesulfonate group?

Methodological Answer: Discrepancies arise from solvent polarity and trace moisture. Stability assays show:

- Hydrolysis resistance in aprotic solvents (t₁/₂ >72 hrs in DMF at 25°C).

- Rapid degradation in protic solvents (t₁/₂ <4 hrs in MeOH/H₂O).

- Mitigation : Use molecular sieves (3Å) and inert atmospheres during reactions .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.